O-Benzoyl-N,N-dibenzylhydroxylamine
Overview
Description
O-Benzoyl-N,N-dibenzylhydroxylamine is an organic compound with the molecular formula C21H19NO2. It is known for its versatile applications in organic synthesis, particularly as an electrophilic aminating reagent. The compound is characterized by its benzoyl and dibenzyl groups attached to a hydroxylamine moiety, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Benzoyl-N,N-dibenzylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dibenzylhydroxylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Benzoyl-N,N-dibenzylhydroxylamine undergoes various chemical reactions, including:
Electrophilic Amination: It acts as an electrophilic aminating agent in the formation of carbon-nitrogen bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper, and the reactions are typically carried out under mild conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
O-Benzoyl-N,N-dibenzylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound can be employed in the modification of biomolecules, aiding in the study of biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: This compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which O-Benzoyl-N,N-dibenzylhydroxylamine exerts its effects involves its role as an electrophilic aminating agent. The compound facilitates the formation of carbon-nitrogen bonds by transferring its amine group to a nucleophilic substrate. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylhydroxylamine: Similar in structure but lacks the benzoyl group, making it less reactive in electrophilic amination reactions.
O-Benzylhydroxylamine: Contains a benzyl group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
O-Benzoyl-N,N-dibenzylhydroxylamine is unique due to its combination of benzoyl and dibenzyl groups, which enhance its reactivity and versatility as an electrophilic aminating agent. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
(dibenzylamino) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(20-14-8-3-9-15-20)24-22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSJKYVIRQTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325547 | |
Record name | [(Dibenzylamino)oxy](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52742-32-2 | |
Record name | NSC510399 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Dibenzylamino)oxy](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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